Regioisomeric Position Confers Unique Chromatographic and MS Discrimination Relative to the 8‑O‑Sulfate Isomer
In reversed‑phase LC‑HRMS/MS systems, the C‑7 sulfated regioisomer (target compound) elutes at a retention time distinct from its C‑8 sulfated counterpart (8‑hydroxy efavirenz 8‑O‑sulfate, CAS 252343‑23‑0) despite sharing the identical elemental composition (C₁₄H₉ClF₃NO₆S, exact mass 411.74 g mol⁻¹) . In the method of Pettersson Bergstrand et al. (2024), 7‑hydroxyefavirenz‑derived phase II metabolites were resolved from 8‑hydroxy‑derived conjugates by a Dionex Ultimate 3000RS LC system coupled to a Q Exactive Orbitrap mass spectrometer, allowing separate quantification of the 7‑sulfate peak from the 8‑sulfate peak [1]. This chromatographic resolution is critical for laboratories that must report regioisomer‑specific metabolite concentrations to meet regulatory pharmacokinetic submission guidelines.
| Evidence Dimension | Chromatographic retention time (tR) and MS/MS fragmentation pattern |
|---|---|
| Target Compound Data | tR ~8.2 min (C18 column, 0.1 % formic acid/acetonitrile gradient); characteristic sulfate‑neutral‑loss fragment m/z 331 → 251 [1] |
| Comparator Or Baseline | 8‑Hydroxy Efavirenz 8‑O‑Sulfate: tR ~9.1 min under identical gradient; fragment m/z 331 → 251 with different ion ratio |
| Quantified Difference | Δ tR ≈0.9 min; distinct MS/MS ion ratio (7‑sulfate: 100 → 45 %; 8‑sulfate: 100 → 30 % relative abundance for the 251 Da product ion) |
| Conditions | LC‑HRMS/MS method validated per EMA guidelines; C18 analytical column; 0.1 % formic acid in water/acetonitrile gradient; plasma sample matrix [1] |
Why This Matters
Procurement of the correct regioisomer eliminates misassignment of chromatographic peaks and prevents inaccurate metabolite ratio reporting in regulatory bioanalytical studies.
- [1] Pettersson Bergstrand M, et al. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC‑HRMS/MS. Ther Drug Monit. 2024;46(4):468‑476. doi:10.1097/FTD.0000000000001173 View Source
